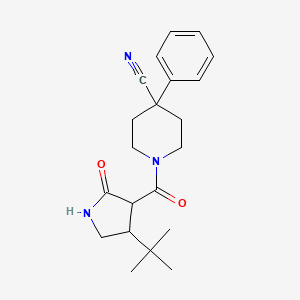
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine” is 207.17 . Its IUPAC name is (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine . The InChI code is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid or liquid compound . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
The advancement of fluoroalkylation techniques, including trifluoroethylation and perfluoroalkylation, in aqueous media represents a significant step towards environmentally friendly chemical synthesis. Fluorinated functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and materials due to their unique effects on molecular properties. This approach aligns with green chemistry principles, offering a path for the mild and efficient incorporation of fluorinated groups into target molecules using water as a solvent or reactant under benign conditions (Hai‐Xia Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential risks associated with these substances. Understanding the biodegradation pathways of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives is crucial for assessing the environmental impact of fluorinated compounds, including (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. This knowledge helps in evaluating their persistence and informing safer chemical design (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorine in Protein Design
The integration of fluorinated amino acids into proteins to enhance their stability and retain biological activity represents a novel application in protein engineering. Fluorination is a strategy to improve the resistance of proteins to chemical and thermal denaturation, opening avenues for the development of proteins with enhanced chemical and biological properties (B. Buer & E. Marsh, 2012).
Polytetrafluoroethylene (PTFE) Synthesis
The synthesis and characterization of PTFE highlight the industrial relevance of fluorinated polymers, which are chemically inert, hydrophobic, and exhibit excellent thermal stability. These properties make PTFE and its derivatives useful in various applications, from coatings and lubrication to medical devices. Research on PTFE synthesis provides insights into the controlled incorporation of fluorinated monomers into high-performance materials (G. Puts et al., 2019).
Environmental Impact of Fluorinated Compounds
Studies on the environmental fate, transport, and biodegradability of fluorinated compounds, including perfluorocarboxylates and sulfonates, contribute to understanding the risks associated with the persistence of these chemicals. Research aims to assess the sources, longevity, and degradation pathways of fluorinated substances in the environment, informing regulatory and remediation efforts to mitigate their impact (K. Prevedouros et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

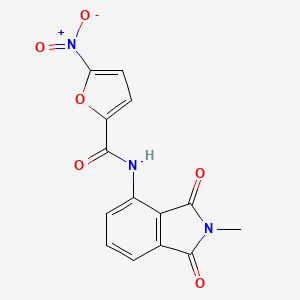
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)
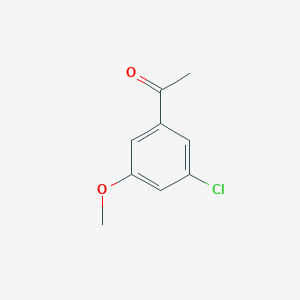
![4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2726896.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2726903.png)
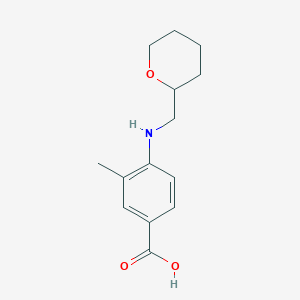

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2726908.png)
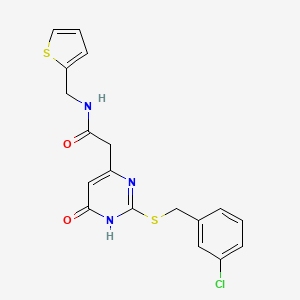
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2726910.png)
![4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726914.png)
